molecular formula C14H13F3N2O2 B2448571 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1012983-57-1

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2448571
CAS No.: 1012983-57-1
M. Wt: 298.265
InChI Key: HUXVFIGKLBYMCE-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound belonging to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly popular in organic synthesis . This compound features a cyano group, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

Chemical Reactions Analysis

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    2-cyano-N-(2-methoxyethyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-cyano-N-(2-methoxyethyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.

    2-cyano-N-(2-methoxyethyl)-3-[4-(chloromethyl)phenyl]prop-2-enamide:

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-21-7-6-19-13(20)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXVFIGKLBYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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